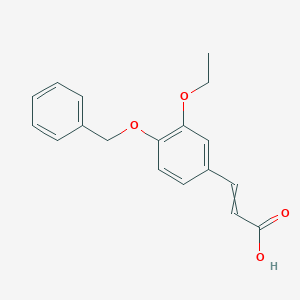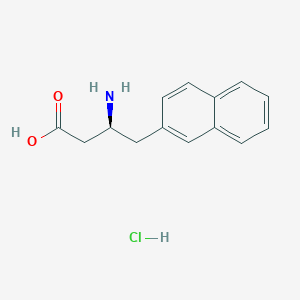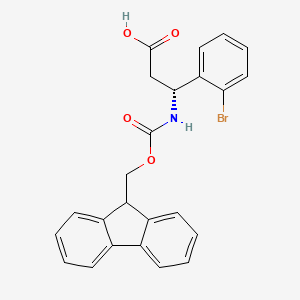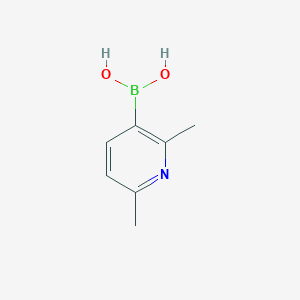
2,6-二甲基吡啶-3-基硼酸
描述
2,6-Dimethylpyridin-3-ylboronic acid is an organoboron compound with the molecular formula C7H10BNO2. It is widely used in scientific research due to its unique properties and versatility in various chemical reactions.
科学研究应用
2,6-Dimethylpyridin-3-ylboronic acid is used in a wide range of scientific research applications:
Chemistry: It is a key reagent in the Suzuki-Miyaura coupling reaction, which is widely used for the synthesis of biaryl compounds, pharmaceuticals, and organic materials.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
生化分析
Biochemical Properties
2,6-Dimethylpyridin-3-ylboronic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . Additionally, 2,6-Dimethylpyridin-3-ylboronic acid can interact with enzymes such as cytochrome P450, affecting their catalytic activity and metabolic processes .
Cellular Effects
The effects of 2,6-Dimethylpyridin-3-ylboronic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the metabolic landscape of cells, affecting glucose utilization and redox state . Furthermore, 2,6-Dimethylpyridin-3-ylboronic acid has been observed to impact the sensitivity of cancer cells to chemotherapeutic agents, highlighting its potential in cancer research .
Molecular Mechanism
At the molecular level, 2,6-Dimethylpyridin-3-ylboronic acid exerts its effects through various mechanisms. It can bind to biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, this compound is involved in the inhibition of uridine monophosphate synthase, which plays a crucial role in pyrimidine synthesis . Additionally, 2,6-Dimethylpyridin-3-ylboronic acid participates in transmetalation processes during Suzuki-Miyaura coupling reactions, facilitating the transfer of organic groups from boron to palladium .
Temporal Effects in Laboratory Settings
The stability and degradation of 2,6-Dimethylpyridin-3-ylboronic acid in laboratory settings are critical factors influencing its effects over time. This compound is known to be stable under specific storage conditions, such as being kept in an inert atmosphere and stored at low temperatures . Long-term studies have shown that 2,6-Dimethylpyridin-3-ylboronic acid can maintain its activity and function over extended periods, making it suitable for various biochemical experiments .
Dosage Effects in Animal Models
The effects of 2,6-Dimethylpyridin-3-ylboronic acid vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage to achieve the desired biochemical outcomes while minimizing any harmful effects on the organism.
Metabolic Pathways
2,6-Dimethylpyridin-3-ylboronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence phase I and phase II metabolic reactions, which are crucial for the biotransformation and elimination of xenobiotics . Understanding the metabolic pathways of 2,6-Dimethylpyridin-3-ylboronic acid is essential for predicting its behavior and effects in biological systems.
Transport and Distribution
The transport and distribution of 2,6-Dimethylpyridin-3-ylboronic acid within cells and tissues are vital for its activity and function. This compound can interact with transporters and binding proteins, affecting its localization and accumulation . Studies have shown that 2,6-Dimethylpyridin-3-ylboronic acid can be efficiently transported across cellular membranes, ensuring its availability for biochemical reactions .
Subcellular Localization
The subcellular localization of 2,6-Dimethylpyridin-3-ylboronic acid plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications
准备方法
The synthesis of 2,6-Dimethylpyridin-3-ylboronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method typically uses a halogenated pyridine derivative and a metal reagent such as lithium or magnesium, followed by the addition of a boron reagent like bis(pinacolato)diboron . Another method involves palladium-catalyzed cross-coupling reactions of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .
化学反应分析
2,6-Dimethylpyridin-3-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding pyridine N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: It can undergo nucleophilic substitution reactions where the boronic acid group is replaced by other nucleophiles under appropriate conditions.
作用机制
The mechanism by which 2,6-Dimethylpyridin-3-ylboronic acid exerts its effects involves the formation of boron-carbon bonds through transmetalation with palladium complexes in the Suzuki-Miyaura coupling reaction. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate, resulting in the formation of a new carbon-carbon bond .
相似化合物的比较
2,6-Dimethylpyridin-3-ylboronic acid can be compared with other pyridinylboronic acids such as 2,4-dimethylpyridin-3-ylboronic acid and 2,6-dimethoxypyridin-3-ylboronic acid. While these compounds share similar structural features, 2,6-Dimethylpyridin-3-ylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions .
属性
IUPAC Name |
(2,6-dimethylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-3-4-7(8(10)11)6(2)9-5/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGKXVIJOMDZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376733 | |
| Record name | (2,6-Dimethylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693774-55-9 | |
| Record name | (2,6-Dimethylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-Dimethylpyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


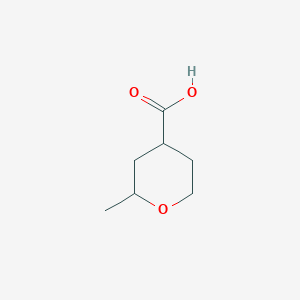
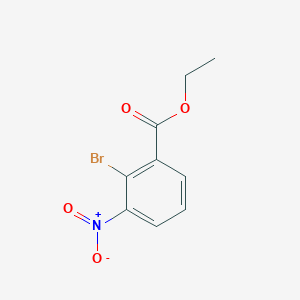

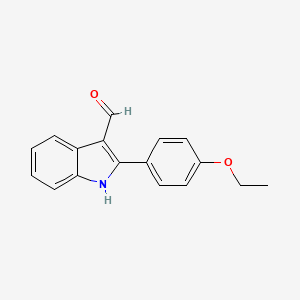
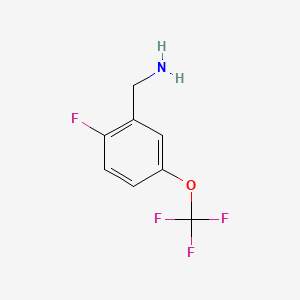
![1-[2-(2,3-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine](/img/structure/B1350338.png)
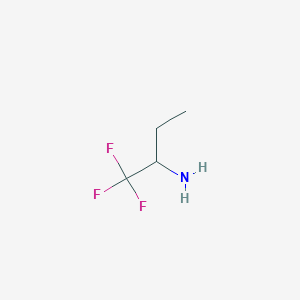
![3-{[(4-chlorophenyl)thio]methyl}benzoic acid](/img/structure/B1350345.png)
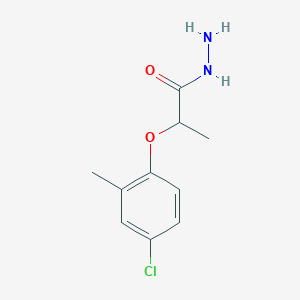
![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-methylphenyl)methylideneamino]urea](/img/structure/B1350350.png)
![1-[2-(4-Chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea](/img/structure/B1350353.png)
